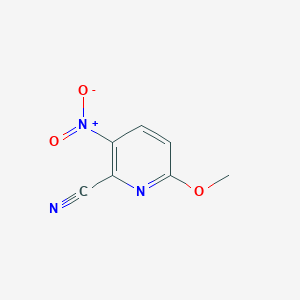

6-Methoxy-3-nitropyridine-2-carbonitrile

Descripción

Direct Cyanation Approaches

Direct cyanation involves the introduction of a nitrile group onto a pre-existing pyridine (B92270) ring. A prominent method for this transformation is the copper-mediated Rosenmund-von Braun reaction.

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. organic-chemistry.orgwikipedia.orgchem-station.com This reaction is typically carried out at elevated temperatures in a polar, high-boiling solvent such as DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile. organic-chemistry.org

The efficiency of the Rosenmund-von Braun reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the stoichiometry of the reactants. Elevated temperatures, often up to 200°C, are typically required to drive the reaction to completion. wikipedia.org The use of polar, high-boiling point solvents is crucial, though it can complicate product purification. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of catalytic amounts of copper(I) iodide with an alkali metal cyanide allows for the cyanation of various aryl bromides under milder conditions. organic-chemistry.org Furthermore, the development of new cyanide sources, such as acetone (B3395972) cyanohydrin, in combination with catalytic copper(I) iodide and ligands like 1,10-phenanthroline, has expanded the scope of this reaction to include vinylic iodides with retention of stereochemistry.

The reactivity of pyridine derivatives in copper-mediated cyanation reactions is influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the cyanation reaction. Conversely, electron-donating groups may decrease reactivity. The presence of other functional groups on the pyridine ring can also impact the reaction's outcome and may require the use of protecting groups or careful optimization of reaction conditions to achieve the desired product selectively.

Precursor Synthesis Strategies

An alternative to direct cyanation is the synthesis of the target molecule from specifically prepared precursors. This often involves the synthesis of a halogenated and nitrated pyridine intermediate which is then converted to the final product.

A key intermediate in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile is 2-chloro-6-methoxy-3-nitropyridine (B41990). guidechem.comchembk.comsigmaaldrich.comnih.govbldpharm.com This compound serves as a precursor where the chlorine atom can be displaced by a cyanide group.

The synthesis of 2-chloro-6-methoxy-3-nitropyridine often begins with the nitration of a chlorinated pyridine derivative. google.comgoogle.com For example, 2,6-dichloropyridine (B45657) can be nitrated using a mixture of nitric acid and sulfuric acid. google.comgoogle.com However, this method can require harsh conditions and may produce undesirable byproducts.

A common route involves the nitration of 2-chloro-6-methoxypyridine (B123196). guidechem.com This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures. guidechem.com The reaction mixture is then carefully neutralized and the product is extracted and purified. For instance, one procedure involves treating 2-chloro-6-methoxypyridine with a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, followed by heating to 85°C for several hours. guidechem.com After cooling and neutralization, the product is extracted with dichloromethane (B109758) and purified. guidechem.com

Another approach involves the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine (B41883), which can then be selectively methoxylated. google.com The nitration of 2,6-dichloropyridine has been reported to be improved by using oleum, which allows for lower molar ratios of nitric acid and reduces the evolution of hazardous nitrogen oxides. google.com The resulting 2,6-dichloro-3-nitropyridine can then undergo ammonolysis followed by methoxylation to produce intermediates like 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com

Table 1: Nitration of 2-Chloro-6-methoxypyridine

| Reagents | Temperature | Duration | Product |

| Fuming Nitric Acid, Concentrated Sulfuric Acid | 0°C, then 85°C | 4 hours | 2-Chloro-6-methoxy-3-nitropyridine |

Table 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2-Amino-6-chloro-3-nitropyridine (B151482) chemicalbook.com

| Reagents | Temperature | Duration | Product |

| Sodium Methoxide (B1231860), Methanol | 15°C, then 25-30°C | 4-5 hours | 2-Amino-6-methoxy-3-nitropyridine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-13-7-3-2-6(10(11)12)5(4-8)9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBYQWJIFUMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 3 Nitropyridine 2 Carbonitrile

Precursor Synthesis Strategies

Synthesis of 2-Chloro-6-methoxy-3-nitropyridine (B41990) and Related Intermediates

Regioselective Methoxylation of Halogenated Nitropyridines

The introduction of a methoxy (B1213986) group onto a pyridine (B92270) ring, particularly one activated by a nitro group, can be achieved with high regioselectivity through nucleophilic aromatic substitution of a halogen atom. The electron-withdrawing nature of the nitro group and the ring nitrogen facilitates the displacement of a halide by a methoxide (B1231860) nucleophile.

A pertinent example is the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from its chlorinated precursor. chemicalbook.com In this process, 2-amino-6-chloro-3-nitropyridine (B151482) is treated with sodium methoxide in methanol. The reaction proceeds by heating the mixture to 25-30°C for several hours. The chlorine atom at the 6-position is selectively displaced by the methoxide ion, a reaction driven by the activating effect of the adjacent nitro group and the inherent reactivity of the pyridine ring system. This method demonstrates high efficiency and selectivity for the methoxylation step.

Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

| Reactant | Reagent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide/Methanol | 25-30°C | 4-5 hrs | 86.5% | 99.0% |

Data sourced from ChemicalBook synthesis route. chemicalbook.com

Similarly, the synthesis of 2-chloro-6-methoxy-3-nitropyridine begins with the methoxylation of 2,6-dichloropyridine (B45657). guidechem.com This initial step establishes the methoxy substituent before subsequent nitration.

General Methodologies for Introducing Nitro Groups onto Pyridine Rings

Direct electrophilic nitration of the pyridine ring is generally difficult due to the deactivating effect of the heterocyclic nitrogen atom. researchgate.net However, specialized methods have been developed to overcome this challenge.

A highly effective method for the nitration of pyridines, known as Bakke's procedure, utilizes dinitrogen pentoxide (N2O5). researchgate.net The reaction involves treating pyridine or its derivatives with N2O5, often in an organic solvent or liquid sulfur dioxide, which initially forms an N-nitropyridinium ion. psu.eduresearchgate.net This intermediate is then reacted with an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide to yield the 3-nitropyridine (B142982) product. researchgate.netrsc.org

This procedure is notable for its ability to introduce the nitro group at the 3-position (β-position) with good yields, a result not readily achievable with standard nitrating agents like nitric and sulfuric acid mixtures. researchgate.net For pyridine itself, the reaction can produce 3-nitropyridine in yields as high as 77%. researchgate.net

Table 2: Bakke's Procedure for Pyridine Nitration

| Substrate | Reagents | Key Intermediate | Product | Yield |

|---|---|---|---|---|

| Pyridine | 1. N2O52. aq. NaHSO3/SO2 | N-nitropyridinium ion | 3-Nitropyridine | 77% |

Data sourced from multiple studies on Bakke's procedure. researchgate.netresearchgate.net

Mechanistic studies have revealed that Bakke's nitration procedure does not follow a classical electrophilic aromatic substitution pathway. researchgate.netresearchgate.net The process is initiated by the formation of an N-nitropyridinium salt. psu.eduepa.gov Following this, nucleophiles present in the aqueous solution (such as sulfite) add to the pyridine ring, forming transient dihydropyridine (B1217469) intermediates. psu.edursc.orgrsc.org

The crucial step is the migration of the nitro group from the nitrogen atom to the C-3 position of the ring. Evidence suggests this transfer occurs via an intramolecular mechanism. Two primary mechanisms have been proposed to be consistent with the experimental data: a epa.govscribd.com sigmatropic shift of the nitro group or the migration of a nitronium ion within a tight ion pair or solvent cage. psu.eduresearchgate.netrsc.org Isotopic labeling studies using H¹⁵NO₃ showed no incorporation of the labeled nitrogen into the final product, supporting the intramolecular nature of the nitro group migration. rsc.org The reaction proceeds through a six-membered transition state, ultimately leading to the 3-nitropyridine after elimination and rearomatization. researchgate.netrsc.org

Formation of Pyridine Carbonitrile Frameworks through Cycloaddition and Cyclocondensation

The construction of the core pyridine ring bearing a carbonitrile substituent can be accomplished through various cycloaddition and cyclocondensation reactions. These methods build the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions are a large-scale industrial method for preparing pyridines. youtube.com This typically involves the reaction of a 1,5-dicarbonyl compound (or its equivalent) with ammonia (B1221849). youtube.com Variations of this approach, such as using α,β-unsaturated aldehydes or ketones with a source of ammonia, are widely employed. For instance, the reaction of an oxonitrile with hydrogen chloride can lead to pyridine frameworks. youtube.com

Another powerful strategy is the [2+2+2] cycloaddition reaction, which has emerged as an efficient method for synthesizing multisubstituted pyridines. rsc.org This reaction, often catalyzed by transition metals like cobalt, involves the cyclization of two alkyne molecules with a nitrile. This modular approach allows for the direct incorporation of the carbonitrile group into the newly formed pyridine ring.

Ring transformation reactions also provide a route to substituted pyridines. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a three-component ring transformation (TCRT) to produce nitropyridines that are otherwise difficult to synthesize. nih.gov In these reactions, the dinitropyridone acts as a synthetic equivalent of unstable nitromalonaldehyde, with the original ring being "scrapped" and a new one "built" from the components. nih.gov

Reactivity and Transformational Chemistry of 6 Methoxy 3 Nitropyridine 2 Carbonitrile

Reactivity of the Nitrile Group

The carbon atom of the nitrile group (–C≡N) in 6-methoxy-3-nitropyridine-2-carbonitrile is electrophilic, making it a target for nucleophilic attack. chemicalbook.com This reactivity allows for its conversion into a range of other functional groups.

The triple bond of the nitrile group readily undergoes nucleophilic addition. pipzine-chem.com Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds, can attack the electrophilic carbon. This initial addition leads to the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to form a ketone. pipzine-chem.com For instance, the reaction with a Grignard reagent would yield a ketimine intermediate that subsequently converts to a ketone, incorporating the Grignard reagent's R-group. chemicalbook.com

Another notable reaction is the Blaise reaction, which involves an organozinc compound and results in the formation of β-enamino esters or β-keto esters after hydrolysis. chemicalbook.com Similarly, the Pinner reaction, involving the treatment of the nitrile with an alcohol in the presence of a strong acid like HCl, would first produce an imidate salt, which can then be hydrolyzed to an ester. chemicalbook.com

One of the most fundamental transformations of the nitrile group is its hydrolysis to carboxylic acid derivatives. This process can be controlled to yield either a primary amide or a carboxylic acid. nih.gov

The partial hydrolysis of this compound under controlled acidic or basic conditions yields the corresponding primary amide, 6-methoxy-3-nitropyridine-2-carboxamide. youtube.comrsc.org The reaction proceeds through the nucleophilic attack of water (in acid) or hydroxide ions (in base) on the nitrile carbon, followed by tautomerization of the resulting imidic acid intermediate. nih.gov Complete hydrolysis, typically requiring more forcing conditions like prolonged heating in strong acid or base, will convert the nitrile group all the way to a carboxylic acid. google.com This carboxylic acid can then be readily converted to its corresponding ester through standard esterification methods, such as the Fischer esterification with an alcohol under acidic catalysis.

The conversion of nitriles to amides can be achieved using a variety of reagents and conditions, as summarized in the table below.

| Reagent/Catalyst | Conditions | Product |

| H₂SO₄ (conc.) | Controlled temperature, water | Amide |

| NaOH or KOH | Aqueous solution, heat | Amide/Carboxylate |

| H₂O₂ | Basic conditions (e.g., K₂CO₃) | Amide |

| Metal Catalysts (e.g., Zn(NO₃)₂) with Oxime | Aqueous media | Amide google.com |

| N,N-disubstituted hydroxylamine | Water, heat | Amide researchgate.net |

This table presents generalized conditions for the hydration of nitriles to amides.

Reactivity of the Nitro Group

The nitro group (–NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the pyridine (B92270) ring. It is also a key functional handle, as it can be readily reduced to an amino group, providing a gateway to a wide array of further chemical modifications.

The reduction of the nitro group on an aromatic ring to a primary amine is a common and synthetically valuable transformation in organic chemistry. sci-hub.box In the case of this compound, this reaction would yield 3-amino-6-methoxypyridine-2-carbonitrile. This transformation dramatically alters the electronic properties of the molecule, as the electron-withdrawing nitro group (σp = +0.78) is converted into a strongly electron-donating amino group (σp = -0.66). nih.gov

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profiles. sci-hub.box This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving chemo-selectivity, particularly to avoid the simultaneous reduction of the nitrile group.

Commonly employed catalysts include:

Palladium on carbon (Pd/C): Highly effective for nitro group reduction under mild conditions. researchgate.net

Platinum(IV) oxide (PtO₂, Adams' catalyst): A versatile catalyst for the hydrogenation of various functional groups, including nitro groups. sci-hub.box

Raney Nickel (Raney Ni): A cost-effective catalyst, though sometimes requiring higher pressures and temperatures. sci-hub.box

In addition to catalytic hydrogenation, several chemical reducing agents are effective for this transformation. These methods are often preferred when a substrate contains functional groups that are sensitive to catalytic hydrogenation. A key advantage is their potential for chemo-selectivity. For instance, the reduction of the closely related 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine has been successfully achieved using metal/acid systems. google.com

| Reagent | Conditions | Selectivity |

| H₂ gas with Pd/C, PtO₂, or Raney Ni | Various solvents (Ethanol, Methanol, Ethyl Acetate) | High for nitro group; can reduce nitrile under harsh conditions. |

| Iron (Fe) powder | Acetic acid or HCl | Generally selective for the nitro group. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A classic method, highly selective for aromatic nitro groups. google.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild and often selective for the nitro group. sci-hub.box |

This table summarizes common reagents for the chemo-selective reduction of aromatic nitro groups.

The efficiency and rate of the nitro group reduction are governed by several stereoelectronic factors.

Steric Factors: The steric environment around the nitro group can influence its interaction with the surface of a heterogeneous catalyst or the approach of a chemical reducing agent. In this compound, the nitro group is flanked by the nitrile and a ring proton. While the adjacent nitrile group is linear and presents minimal steric bulk, its presence, along with the pyridine nitrogen, could influence the orientation of the molecule on a catalyst surface, potentially affecting the reaction kinetics compared to a less substituted nitrobenzene. In cases of severe steric hindrance, such as with bulky ortho-substituents, the rate of reduction can be significantly decreased as the coplanarity of the nitro group with the aromatic ring is disrupted, hindering resonance stabilization of reaction intermediates. guidechem.comacs.org

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Moiety

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic systems. In this compound, the pyridine ring's inherent electron deficiency is significantly amplified by the potent electron-withdrawing effects of the nitro group at the C3 position and the cyano group at the C2 position. This activation renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.

The reactivity in SNAr reactions is also dependent on the leaving group, with fluorides being more reactive than chlorides, bromides, or iodides, as the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

| Activating Group | Position | Effect on Pyridine Ring |

|---|---|---|

| Nitro (-NO₂) | C3 | Strong electron-withdrawal, activates C2, C4, C6 positions, stabilizes Meisenheimer complex. |

| Cyano (-CN) | C2 | Strong electron-withdrawal, enhances overall electrophilicity of the ring. |

| Pyridine Nitrogen | N1 | Inductive withdrawal and resonance stabilization of negative charge in intermediates. |

Vicarious and Oxidative Nucleophilic Substitution Reactions

Beyond classical SNAr, this compound is a candidate for vicarious nucleophilic substitution (VNS). VNS is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a traditional leaving group, is replaced. wikipedia.org This reaction is characteristic of electrophilic aromatic and heteroaromatic compounds, particularly those bearing nitro groups. organic-chemistry.org

The general mechanism of VNS involves the attack of a carbanion that carries a leaving group (e.g., halogen, PhS, PhSO₂) at a carbon atom bearing a hydrogen. nih.govacs.org This addition forms an anionic σ-adduct, which then undergoes a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org For 3-nitropyridines, VNS reactions typically occur at the positions ortho and para to the nitro group. organic-chemistry.org Therefore, for this compound, the C4 position would be the most likely site for VNS, allowing for the direct introduction of carbon-based substituents at this position. This method provides a powerful tool for C-H functionalization on the electron-deficient pyridine core. nih.gov

Additionally, oxidative nucleophilic substitution of hydrogen (ONSH) offers another route for functionalization. For example, 3-nitropyridines can undergo amination at the position para to the nitro group using reagents like hydroxylamine or 4-amino-1,2,4-triazole, providing a method for preparing 2-amino-5-nitropyridines. ntnu.norsc.org

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C6 position, while electron-donating by resonance, also presents its own sites of reactivity.

Ethers are generally stable, but their cleavage can be accomplished under harsh conditions, typically with strong acids like HBr or HI. wikipedia.orgchemistrysteps.com The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile (halide ion) attacks the adjacent carbon. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the aromatic sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.org Therefore, treatment of this compound with a strong acid like HI would be expected to yield the corresponding 6-hydroxypyridine derivative and methyl iodide. The reaction can proceed via an SN1 or SN2 mechanism depending on the nature of the alkyl group. wikipedia.orgchemistrysteps.com

While the methoxy group is a poor leaving group, its direct nucleophilic displacement is also conceivable under certain conditions, given the strong activation provided by the nitro and cyano groups.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org The methoxy group is a well-established DMG. harvard.edu

In the case of this compound, the methoxy group at C6 can direct a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to selectively abstract the proton at the C5 position. clockss.org The use of hindered bases is often necessary with pyridines to prevent competitive nucleophilic addition to the C=N bond. clockss.org The resulting lithiated intermediate at C5 is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise installation of a diverse range of functional groups at this position. This strategy provides a reliable method for synthesizing 5,6-disubstituted 3-nitropyridine-2-carbonitrile derivatives. researchgate.netarkat-usa.org

Pyridine Ring Functionalization and Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis.

While this compound itself does not possess a typical leaving group for cross-coupling, its synthesis and derivatization are intimately linked to these reactions. The precursor, 2-Chloro-6-methoxy-3-nitropyridine (B41990), is explicitly mentioned as a reactant in Suzuki and Negishi coupling reactions. chemicalbook.comthermofisher.comguidechem.comfishersci.at

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org For instance, a pyridyl halide like 2-Chloro-6-methoxy-3-nitropyridine can be coupled with various organozinc reagents to form a C-C bond at the C2 position. nih.gov The Negishi reaction is known for its high functional group tolerance, which is advantageous when working with highly functionalized substrates. wikipedia.orgorgsyn.org

Suzuki Coupling: The Suzuki reaction employs a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. Similar to the Negishi coupling, this reaction would be used on a halogenated precursor to introduce aryl, heteroaryl, or vinyl groups at the site of the halogen.

These cross-coupling reactions represent a key method for elaborating the pyridine scaffold, allowing for the synthesis of complex biaryl and other conjugated systems derived from the 6-methoxy-3-nitropyridine core. nih.govsmolecule.com

| Reaction | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent + Organic Halide | C(sp²) - C(sp³), C(sp²) - C(sp²), C(sp²) - C(sp) |

| Suzuki Coupling | Palladium | Organoboron Reagent + Organic Halide/Triflate | C(sp²) - C(sp²) |

Compound Index

| Compound Name |

|---|

| 2-amino-5-nitropyridine |

| 2-Chloro-6-methoxy-3-nitropyridine |

| 4-amino-1,2,4-triazole |

| This compound |

| Hydroxylamine |

| Lithium diisopropylamide (LDA) |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| Methyl iodide |

Regioselective Halogenation and Further Functionalization

The pyridine ring of this compound is susceptible to electrophilic halogenation. The positions for substitution are influenced by the electronic effects of the existing substituents. The methoxy group at the 6-position and the nitro group at the 3-position create a specific electronic environment that can direct incoming electrophiles.

While specific studies on the direct halogenation of this compound are not extensively detailed in the reviewed literature, the halogenation of similar activated pyridine systems provides insights into the expected regioselectivity. For instance, the presence of an electron-donating group, such as a methoxy group, generally directs electrophilic attack to the ortho and para positions. Conversely, the electron-withdrawing nitro and cyano groups deactivate the ring towards electrophilic substitution. In this particular molecule, the positions ortho and para to the activating methoxy group are positions 5 and 3, respectively. Position 3 is already substituted with a nitro group, and position 5 would be the most likely site for electrophilic attack.

Halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for such transformations under various conditions. The resulting halo-substituted derivatives of this compound are valuable intermediates for further functionalization. The introduced halogen atom can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents. Furthermore, the halogen can be displaced by various nucleophiles, enabling the synthesis of a diverse array of derivatives with modified electronic and steric properties.

| Reagent/Reaction | Expected Product | Potential Further Functionalization |

| N-Bromosuccinimide (NBS) | 5-Bromo-6-methoxy-3-nitropyridine-2-carbonitrile | Suzuki, Stille, Sonogashira cross-coupling reactions; Nucleophilic aromatic substitution |

| N-Chlorosuccinimide (NCS) | 5-Chloro-6-methoxy-3-nitropyridine-2-carbonitrile | Suzuki, Stille, Sonogashira cross-coupling reactions; Nucleophilic aromatic substitution |

Annulation Reactions for Fused Heterocyclic Systems

The nitrile and nitro functionalities of this compound are key reactive sites for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridine core, leading to polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

One important class of fused heterocycles that can be synthesized from this precursor are pyrazolo[3,4-b]pyridines. The general strategy for the synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a hydrazine derivative with a suitably functionalized pyridine. In the case of this compound, the reaction with hydrazine would likely proceed via nucleophilic attack of the hydrazine at the carbon of the nitrile group, followed by cyclization involving the nitro group, which would be subsequently reduced and eliminated. The resulting fused system would be an amino-substituted pyrazolo[3,4-b]pyridine.

Another significant fused heterocyclic system accessible from this starting material is the pyrimido[4,5-b]pyridine scaffold. The synthesis of these compounds typically involves the reaction of an ortho-amino-carbonitrile with a one-carbon synthon such as formamide or guanidine. Therefore, a preliminary step to enable this annulation would be the reduction of the nitro group at the 3-position of this compound to an amino group. The resulting 3-amino-6-methoxypyridine-2-carbonitrile can then be treated with an appropriate reagent to construct the fused pyrimidine ring. For example, reaction with formamide would lead to a pyrimido[4,5-b]pyridin-4-one, while reaction with guanidine would yield a 4-aminopyrimido[4,5-b]pyridine derivative.

| Fused Heterocyclic System | Key Reagents | Reaction Type |

| Pyrazolo[3,4-b]pyridine | Hydrazine | Condensation/Cyclization |

| Pyrimido[4,5-b]pyridine | 1. Reducing agent (for nitro group) 2. Formamide or Guanidine | Reduction followed by Annulation |

The synthesis of these fused heterocyclic systems from this compound highlights its utility as a versatile platform for the generation of complex molecular architectures. The specific reaction conditions, such as solvent, temperature, and catalysts, would play a crucial role in determining the efficiency and outcome of these transformations.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and various properties of chemical compounds.

Geometry Optimization and Conformational Analysis

A geometry optimization would be the first step in a computational study. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 6-Methoxy-3-nitropyridine-2-carbonitrile, which has a flexible methoxy (B1213986) group, conformational analysis would also be necessary. This involves calculating the potential energy surface by rotating the methoxy group to identify the most stable conformer(s). Studies on similar molecules, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), have successfully used this approach to determine the most stable molecular structure. redalyc.orgresearchgate.net However, specific bond lengths, bond angles, and dihedral angles for this compound are not available in the current body of scientific literature.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared and Raman spectra of the molecule. A key aspect of this analysis is that all calculated frequencies for a stable molecule must be positive real numbers, confirming the optimized structure is at a true energy minimum. redalyc.org

Furthermore, Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific types of molecular motion, such as the stretching or bending of particular bonds (e.g., C≡N stretch, NO₂ asymmetric stretch, or C-O-C stretch). This provides a detailed understanding of the molecule's vibrational modes. No such analysis has been published for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.orgmasterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net For pyridine-3-carbonitrile (B1148548) derivatives, MEP maps have shown that oxygen, cyano, and nitro groups typically represent electron-rich areas. researchgate.net A specific MEP map for this compound has not been computationally generated in published studies.

Theoretical Reactivity Prediction and Mechanistic Insights

Investigation of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves locating the transition state—the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can gain insights into the reaction mechanism and predict reaction rates. For related nitropyridines, mechanistic studies have investigated processes like nucleophilic substitution, providing details on the formation of intermediates. acs.org However, no specific reaction pathways or transition state geometries involving this compound have been reported.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift (NICS) Values)

Aromaticity is a key concept in chemistry, and it can be quantified using computational methods. Nucleus-Independent Chemical Shift (NICS) is a popular method for assessing the aromatic character of a ring system. github.io It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity. github.io While NICS has been applied to many pyridine (B92270) and other heterocyclic systems, specific NICS values for the pyridine ring in this compound are not documented. nih.gov

Analysis of Intramolecular Interactions and Charge Transfer Phenomena

Computational analysis of this compound reveals significant intramolecular interactions and charge transfer characteristics, primarily driven by the electronic nature of its substituents. The interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro (-NO2) and cyano (-CN) groups establishes a pronounced push-pull system within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand these interactions by quantifying the delocalization of electron density between occupied Lewis-type (donor) and unoccupied non-Lewis-type (acceptor) orbitals. In systems with strong electron-donating and withdrawing groups, significant stabilization energies (E(2)) are observed, indicating substantial intramolecular charge transfer (ICT). For this compound, the primary ICT is expected to occur from the lone pairs of the oxygen atom in the methoxy group and the nitrogen atom of the pyridine ring to the antibonding orbitals of the nitro and cyano groups. This delocalization of electron density is a key factor in the molecule's electronic structure and stability. uni-muenchen.denih.govresearchgate.net

The charge transfer creates a notable dipole moment. The methoxy group at the 6-position increases electron density on the pyridine ring through resonance, while the nitro group at the 3-position and the cyano group at the 2-position strongly withdraw electron density. This electronic push-pull mechanism leads to a polarized molecule with distinct regions of positive and negative electrostatic potential.

Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution. For analogous substituted pyridines, the MEP analysis shows that the most negative regions (red and yellow) are typically located around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the pyridine ring nitrogen can exhibit positive potential (blue), indicating sites for potential nucleophilic interactions. researchgate.netnih.gov The presence of multiple electron-withdrawing groups, such as in the target molecule, generally leads to a more positive potential over the ring, enhancing its susceptibility to nucleophilic attack. dtic.mil

The following table summarizes typical stabilization energies from NBO analysis for interactions involving similar functional groups on a pyridine ring, illustrating the nature of intramolecular charge transfer.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

| LP (1) O (Methoxy) | π* (C-C) (Pyridine Ring) | 15-25 |

| LP (1) N (Pyridine) | π* (C-N) (Cyano Group) | 5-10 |

| π (C=C) (Pyridine Ring) | π* (N-O) (Nitro Group) | 8-15 |

| Note: These values are representative and sourced from computational studies on analogous substituted pyridines. The exact values for this compound would require specific calculation. |

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic parameters of molecules like this compound. These methods allow for the calculation of electronic transitions (UV-Vis spectra) and vibrational frequencies (IR and Raman spectra).

The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), is dictated by transitions between molecular orbitals. The most significant of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO will be concentrated on the electron-deficient nitro and cyano groups. nih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax) and indicates higher chemical reactivity. scispace.comnih.gov

The strong intramolecular charge transfer character of this molecule suggests that the primary electronic transition will be a π → π* transition with significant charge-transfer character, moving electron density from the methoxy-substituted part of the ring to the nitro- and cyano-substituted part upon photoexcitation. nih.gov

Vibrational spectra (IR and Raman) can also be simulated with high accuracy using DFT calculations. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies are expected for the C≡N stretch of the nitrile group (typically in the 2220-2260 cm⁻¹ region), the asymmetric and symmetric stretches of the NO2 group (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively), and the C-O stretch of the methoxy group. researchgate.net Computational predictions help in the precise assignment of these experimental bands. frontiersin.orgnih.gov

The table below presents predicted spectroscopic parameters based on computational studies of similar substituted pyridines.

| Parameter | Predicted Value/Range | Computational Method |

| λmax (UV-Vis) | 300 - 350 nm | TD-DFT (B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | 3.5 - 4.5 eV | DFT (B3LYP/6-311G(d,p)) |

| ν(C≡N) (IR) | 2230 - 2250 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| νasym(NO2) (IR) | 1540 - 1560 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| νsym(NO2) (IR) | 1340 - 1360 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) |

| Note: These values are illustrative and based on data from analogous compounds. Precise values for the title compound require specific computational analysis. |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups makes 6-Methoxy-3-nitropyridine-2-carbonitrile an ideal starting material for the synthesis of intricate heterocyclic systems. The electron-withdrawing nature of the nitro and nitrile groups activates the pyridine (B92270) ring for nucleophilic substitution, while these groups themselves serve as handles for cyclization reactions.

Precursor for Fused Pyridine Systems (e.g., Imidazopyridines, Isothiazolopyridines, Triazolopyridines)

This compound is a valuable precursor for generating fused pyridine systems, which are prominent in medicinal chemistry. The synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines, a class of fused heterocycles with significant biological interest, exemplifies this utility. semanticscholar.orgmdpi.com The general strategy involves the conversion of the 2-cyano group into a hydrazino or related functionality, which can then undergo intramolecular cyclization.

For instance, while specific examples starting directly from this compound are tailored to specific research, the transformation of related 2-hydrazinopyridines is well-documented. These precursors can be cyclized under various conditions to form the triazole ring fused to the pyridine core. semanticscholar.orgnih.gov A modified Mitsunobu reaction, for example, has been employed to synthesize triazolopyridines under mild conditions, making it compatible with a range of functional groups. semanticscholar.org Another approach involves the oxidative cyclization of N-pyridinylhydrazones. mdpi.com

The general reactivity of the nitrile and the adjacent nitro group allows for the construction of various five-membered heterocyclic rings fused to the pyridine scaffold. By reducing the nitro group to an amine and reacting it with an appropriate reagent, an imidazole (B134444) ring can be formed. Similarly, reaction sequences involving the nitrile and a sulfur source could lead to isothiazolopyridine systems. The versatility of pyridine carbonitriles as precursors is demonstrated in the synthesis of various fused systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines from related starting materials. nih.gov

Table 1: Examples of Fused Pyridine Synthesis from Pyridine Precursors

| Precursor Type | Reagents | Fused System | Reference |

|---|---|---|---|

| Acylated 2-hydrazinopyridines | DEAD, PPh₃, TMS-N₃ | nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | semanticscholar.org |

| 2-Hydrazinopyridine | Aldehyde, Oxidant (e.g., NaOCl) | nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine | mdpi.com |

| 6-Hydrazido-pyridinecarbonitrile | Acetic Acid | Pyrazolo-[3,4-b]-pyridine | nih.gov |

| 6-Hydrazido-pyridinecarbonitrile | Carbon Disulfide | 1,2,4-Triazolo-[3,4-a]-pyridine | nih.gov |

This table illustrates general synthetic strategies for fused pyridines based on functionalized pyridine precursors.

Building Block for Multifunctionalized Pyridine Derivatives with Diverse Substitution Patterns

The inherent reactivity of this compound allows it to serve as a foundational scaffold for creating a wide array of multifunctionalized pyridine derivatives. Each functional group can be selectively transformed to introduce new substituents and functionalities.

The nitro group is readily reduced to an amino group, creating 2-amino-6-methoxy-3-nitropyridine (B1334430), a key intermediate for further derivatization. google.comcymitquimica.com This newly formed amino group can participate in a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse chemical moieties.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations convert the nitrile into other valuable functional groups, expanding the synthetic possibilities. The methoxy (B1213986) group at the 6-position can also be a site for modification, potentially undergoing nucleophilic substitution to introduce different alkoxy or amino groups, although this often requires activation. The combination of these transformations enables the synthesis of pyridine derivatives with complex and varied substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery. semanticscholar.orgmdpi.com

Strategies for Constructing Diversified Pyridine Scaffolds

Modern synthetic chemistry provides powerful tools for diversifying molecular scaffolds. Starting from a core structure like this compound, various strategies can be employed to build libraries of related compounds.

A key strategy involves the chemical modification of the initial functional groups to prepare for cross-coupling reactions. For example, the nitro group can be reduced to an amine, which can then be converted to a halide or triflate. This halogenated or pseudo-halogenated pyridine can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (to form C-C bonds with boronic acids) or the Buchwald-Hartwig amination (to form C-N bonds with amines). mdpi.com These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for generating diverse libraries of compounds. researchgate.net

Another approach involves leveraging the reactivity of the pyridine ring itself. The electron-deficient nature of the nitropyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of suitable leaving groups. While the methoxy group is not an ideal leaving group, derivatization of the pyridine ring can create opportunities for such reactions. These modern synthetic methods allow chemists to systematically and efficiently explore the chemical space around the pyridine core, which is essential for discovering molecules with desired properties. mdpi.com

Development of Novel Synthetic Routes to Nitrogen-Containing Heterocycles

Beyond serving as a scaffold for substituted and fused pyridines, this compound and its derivatives can be used to develop novel synthetic routes to other classes of nitrogen-containing heterocycles. nih.gov The dense functionalization of this molecule allows for unique ring-transformation and rearrangement reactions.

One fascinating example, observed in related systems, is the Cadogan reaction. The reduction of a 2-aryl-3-nitropyridine can lead to a nitrene intermediate, which, instead of undergoing the expected cyclization to a carboline, can induce a ring-opening of the pyridine followed by recyclization to form a five-membered pyrrole (B145914) ring with a cyano group. mdpi.com This type of rearrangement provides a novel pathway from a six-membered heterocycle to a five-membered one, significantly altering the molecular scaffold.

The versatility of functionalized pyridines as starting materials is also seen in their use to construct libraries of diverse heterocyclic systems for screening purposes. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles have been used as common intermediates to prepare 18 different screening libraries containing various heterocyclic scaffolds. nih.gov This highlights the potential of highly functionalized pyridines to act as central hubs in divergent synthetic strategies, leading to a wide range of novel heterocyclic structures.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-3-nitropyridine-2-carbonitrile, and how can reaction efficiency be optimized?

Answer: A validated synthesis route involves the cyclization of 2-(3-cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine using trimethylsilyl chloride (MeSiCl) and triethylamine (EtN) in dimethylformamide (DMF) at 20°C, yielding 48% of the target compound. Optimization strategies include:

- Catalyst Selection: Using diazabicycloundecene (DBU) instead of EtN can increase yields to 85% for analogous reactions .

- Temperature Control: Maintaining ambient temperature prevents nitro group decomposition.

- Purification: Column chromatography with silica gel improves purity.

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR identify methoxy ( ~3.9 ppm), nitrile ( ~115 ppm), and nitro group environments.

- IR Spectroscopy: Peaks at ~2240 cm (C≡N stretch) and ~1530 cm (NO asymmetric stretch) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 208.0485).

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Operate in a fume hood to avoid inhalation of nitro compound vapors.

- First Aid: For skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer: The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the ortho and para positions. For example:

- Substituent Effects: Chloro or methoxy groups at adjacent positions (e.g., 2-chloro-6-methoxy-3-nitropyridine) enhance NAS reactivity at C-4 due to increased electrophilicity .

- Mechanistic Insight: DFT studies reveal a lower energy barrier for NAS at C-4 compared to C-2 in derivatives .

Q. What computational methods predict the regioselectivity of this compound in cyclization reactions?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the LUMO of the nitro group directs cyclization to form naphthyridine derivatives .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, improving cyclization yields .

Q. How can this compound be utilized in synthesizing heterocyclic pharmacophores?

Answer:

- Naphthyridine Synthesis: React with isopropylpropene derivatives to form 6-methoxy-4-isopropyl-1,5-naphthyridine-2-carbonitrile, a scaffold for kinase inhibitors .

- Pyrazolo-Pyridines: Couple with hydrazines under acidic conditions to generate fused heterocycles with potential antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.